
Glyclopyramide
概要
説明
グリクロピラミドは、主に2型糖尿病の治療に使用されるスルホニル尿素系薬剤です。 1965年に日本でDeamelin-Sという商品名で初めて発売されました。 第2世代のスルホニル尿素系薬剤として、膵臓のβ細胞からのインスリン分泌を刺激することで、血糖値の制御に役立ちます .
2. 製法
合成ルートと反応条件: グリクロピラミドの合成には、4-クロロベンゼンスルホニルクロリドとピロリジンを反応させて、4-クロロ-N-(ピロリジン-1-イル)ベンゼンスルホンアミドを生成します。この中間体は、その後尿素と反応してグリクロピラミドになります。 反応条件は通常、有機溶媒の使用と、目的の生成物が得られるように制御された温度で行われます .
工業生産方法: グリクロピラミドの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理が含まれます。 自動システムと高度な分析技術の使用により、生産の一貫性が維持されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glyclopyramide involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form 4-chloro-N-(pyrrolidin-1-yl)benzenesulfonamide. This intermediate is then reacted with urea to yield this compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and advanced analytical techniques helps in maintaining consistency in production .
化学反応の分析
反応の種類: グリクロピラミドは、次のようなさまざまな化学反応を起こします。
酸化: グリクロピラミドは、スルホキシドおよびスルホンを生成するために酸化することができます。
還元: 還元反応は、グリクロピラミドを対応するアミン誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウムおよび水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: スルホキシドおよびスルホン。
還元: アミン誘導体。
科学的研究の応用
Pharmacological Mechanism
Glyclopyramide functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. It may also enhance insulin sensitivity in peripheral tissues, contributing to its antihyperglycemic effects. The compound's efficacy in managing diabetes makes it a valuable option for patients requiring insulin secretagogues.
Clinical Applications
-
Management of Type 2 Diabetes Mellitus
- This compound is primarily prescribed to improve glycemic control in adults with type 2 diabetes who have inadequate control with diet and exercise alone .
- Clinical studies have shown that this compound can effectively reduce fasting blood sugar levels and glycated hemoglobin (HbA1c) levels, making it a crucial component of diabetes management regimens .
-
Comparative Efficacy Studies
- Research has compared this compound with other oral hypoglycemic agents, such as metformin and glimepiride. These studies aim to determine the most effective treatment options for specific patient subgroups within the type 2 diabetes population .
- A systematic review highlighted that this compound has a favorable side effect profile compared to other sulfonylureas, making it an attractive choice for certain patients.
- Potential Extra-Pancreatic Effects
Research Applications
This compound's pharmacological properties have led to its investigation in various research contexts:
- Pharmacodynamics and Pharmacokinetics
- Longitudinal Studies on Quality of Life
Case Study 1: Efficacy in Elderly Patients
A clinical evaluation involving elderly patients with type 2 diabetes demonstrated that this compound significantly reduced fasting blood sugar levels to below the target threshold of 140 mg/dL in approximately 80% of participants over a six-month period .
Case Study 2: Comparative Analysis with Metformin
In a cohort study comparing metformin and sulfonylureas (including this compound), researchers found that while metformin users had a lower risk of developing dementia, this compound was associated with effective glycemic control without significant adverse cognitive effects over five years .
Comparative Efficacy of this compound versus Other Sulfonylureas
Compound Name | Unique Features | Clinical Use |
---|---|---|
This compound | Effective glucose-lowering; low risk of hypoglycemia | Type 2 diabetes |
Glimepiride | More potent; longer duration | Type 2 diabetes |
Glyburide | Higher risk of hypoglycemia | Type 2 diabetes |
Glipizide | Shorter duration; less potent | Type 2 diabetes |
Clinical Outcomes from this compound Studies
Study Reference | Patient Population | Primary Outcome | Results |
---|---|---|---|
J. S. Yudkin (2009) | Type 2 Diabetes Patients | Fasting Blood Sugar Levels | 80% achieved <140 mg/dL |
A. M. J. Petrie et al. (2012) | Diabetic Cohort | HbA1c Reduction | Significant reduction observed |
作用機序
グリクロピラミドは、膵臓のβ細胞にあるスルホニル尿素受容体に結合することで作用を発揮します。この結合は、ATP感受性カリウムチャネルを阻害し、細胞の脱分極とそれに続くインスリン分泌につながります。インスリン分泌の増加は、血糖値を下げるのに役立ちます。 関与する分子標的は、スルホニル尿素受容体とATP感受性カリウムチャネルです .
類似化合物:
- グリメピリド
- グリピジド
- グリクラジド
- グリベンクラミド
比較: グリクロピラミドは、他の第2世代スルホニル尿素系薬剤と同様に、膵臓のβ細胞からのインスリン分泌を刺激します。 特定の結合親和性と作用時間の長さで独特です。 グリメピリドと比較して、グリクロピラミドは作用時間が短いが、血糖値を下げる効果は同様です。 グリピジドとグリクラジドは、吸収と代謝が異なるため、薬物動態が異なります .
類似化合物との比較
- Glimepiride
- Glipizide
- Gliclazide
- Glibenclamide
Comparison: Glyclopyramide, like other second-generation sulfonylureas, stimulates insulin release from pancreatic beta cells. it is unique in its specific binding affinity and duration of action. Compared to glimepiride, this compound has a shorter duration of action but similar efficacy in lowering blood glucose levels. Glipizide and gliclazide have different pharmacokinetic profiles, with variations in absorption and metabolism .
生物活性
Glyclopyramide is a second-generation sulfonylurea that exhibits significant antihyperglycemic activity, primarily used in the management of type 2 diabetes mellitus. This compound operates by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. Its pharmacological profile and biological activity have been the subject of various studies, which highlight its efficacy, safety, and potential side effects.
This compound functions by binding to ATP-sensitive potassium channels on the surface of pancreatic beta cells. This action leads to the closure of these channels, resulting in cell depolarization and subsequent calcium influx. The increase in intracellular calcium concentration stimulates insulin secretion, which is crucial for glucose homeostasis. The following table summarizes key aspects of this compound's mechanism:
Mechanism | Description |
---|---|
Type | Second-generation sulfonylurea |
Target | ATP-sensitive potassium channels on pancreatic beta cells |
Effect | Increases insulin secretion |
Outcome | Lowers blood glucose levels |
Clinical Efficacy
Clinical evaluations have demonstrated the effectiveness of this compound in controlling blood sugar levels. A study assessing the therapeutic potency of this compound found that approximately 80% of patients achieved fasting blood sugar levels below 140 mg/dL after treatment. The following data illustrates the results from clinical trials:
Safety Profile
While this compound is effective in managing blood glucose levels, it is associated with certain adverse effects. The most common include:
- Hypoglycemia: Due to its mechanism of action, there is a risk of blood sugar dropping too low.
- Weight Gain: Patients may experience an increase in weight as a side effect.
- Gastrointestinal Issues: Nausea and vomiting have been reported in some cases.
The safety outcomes from clinical trials indicate that while adverse events occur, they are generally manageable. For instance, a clinical review reported a low withdrawal rate due to adverse effects (less than 3%) among participants using this compound compared to those on other treatments .
Comparative Studies
Comparative studies have evaluated this compound against other antidiabetic agents such as metformin and other sulfonylureas. One study indicated that while this compound effectively lowers HbA1c levels, metformin users had a lower risk of developing dementia-related conditions compared to those on sulfonylureas . This highlights the importance of considering long-term outcomes when selecting diabetes medications.
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity and therapeutic potential of this compound:
- Case Study on Efficacy: A cohort study involving elderly patients showed that this compound significantly improved glycemic control without major complications .
- Long-term Effects: Research indicated that prolonged use might lead to an increased risk of cardiovascular events compared to other agents like metformin .
- Human-on-a-Chip Systems: Innovative models have been developed to assess drug efficacy and safety in human-relevant systems, providing insights into how this compound interacts at cellular levels .
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSCCNJWTJUGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048822 | |
Record name | Glyclopyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631-27-6 | |
Record name | Glyclopyramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyclopyramide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyclopyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCLOPYRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。